PGP-4008
描述
PGP-4008,也称为 N-(1-苄基-2,3-二氢-1H-吡咯并[2,3-b]喹啉-4-基)-2-苯乙酰胺,是一种选择性且有效的 P-糖蛋白抑制剂。P-糖蛋白是一种膜结合外排泵,在肿瘤细胞的多药耐药中起着重要作用。 通过抑制 P-糖蛋白,this compound 增强了如阿霉素等化疗药物的疗效,使其成为癌症研究中一种有价值的化合物 .
科学研究应用
PGP-4008 在科学研究中具有广泛的应用:
化学: 它被用作工具化合物来研究 P-糖蛋白的抑制及其对药物转运和代谢的影响。
生物学: this compound 用于细胞测定中,以研究 P-糖蛋白在多药耐药中的作用,并筛选潜在的抑制剂。
医学: 在临床前研究中,this compound 用于通过抑制 P-糖蛋白介导的药物外排来增强化疗药物的疗效。
作用机制
PGP-4008 通过选择性抑制 P-糖蛋白发挥作用,P-糖蛋白是一种膜结合外排泵,将包括化疗药物在内的各种底物从细胞中转运出去。通过抑制 P-糖蛋白,this compound 增加了这些药物在细胞内的浓度,从而增强了它们对肿瘤细胞的细胞毒性作用。 抑制 P-糖蛋白是通过与它的底物结合位点结合实现的,这阻止了药物的外排,导致药物在细胞内保留增加 .
生化分析
Biochemical Properties
PGP-4008 interacts with P-glycoprotein, a type of protein that contributes to multidrug resistance in cancer cells by pumping various drugs out of the cells . The compound’s interaction with P-glycoprotein inhibits this function, thereby reversing drug resistance .
Cellular Effects
In cellular processes, this compound has been observed to have synergistic effects with doxorubicin in vivo . This suggests that the compound may enhance the efficacy of certain drugs in treating diseases like cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P-glycoprotein, inhibiting the protein’s drug efflux function . This inhibition can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol to 5 mM and in DMSO to 50 mM .
准备方法
合成路线和反应条件: PGP-4008 的合成涉及在碱(如三乙胺)的存在下,1-苄基-2,3-二氢-1H-吡咯并[2,3-b]喹啉与 2-苯乙酰氯反应。该反应通常在室温下,在二氯甲烷等有机溶剂中进行。 然后使用柱层析纯化产物,以获得高纯度的 this compound .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最大产量和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率。 最终产品经过严格的质量控制措施,以确保其适合研究应用 .
化学反应分析
反应类型: 由于存在反应性官能团,PGP-4008 主要经历取代反应。在特定条件下,它也可以参与氧化和还原反应。
常见试剂和条件:
取代反应: this compound 可以与胺和硫醇等亲核试剂在氢化钠等碱的存在下反应。
氧化反应: 高锰酸钾等氧化剂可以将 this compound 氧化形成相应的喹啉衍生物。
还原反应: 氢化铝锂等还原剂可以将 this compound 还原为其相应的胺衍生物。
形成的主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,与胺的取代反应可以生成酰胺衍生物,而氧化反应可以生成喹啉 N-氧化物 .
相似化合物的比较
PGP-4008 在作为 P-糖蛋白抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
维拉帕米: 一种钙通道阻滞剂,也抑制 P-糖蛋白,但选择性较低。
环孢菌素 A: 一种免疫抑制剂,抑制 P-糖蛋白,但具有明显的副作用。
他利奎达: 一种有效的 P-糖蛋白抑制剂,具有不同的化学结构,但作用机制相似。
与这些化合物相比,this compound 提供了更高的选择性和效力,使其成为专注于克服癌症多药耐药的研究中一种有价值的工具 .
属性
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-02-2 | |
Record name | PGP-4008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGP-4008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。